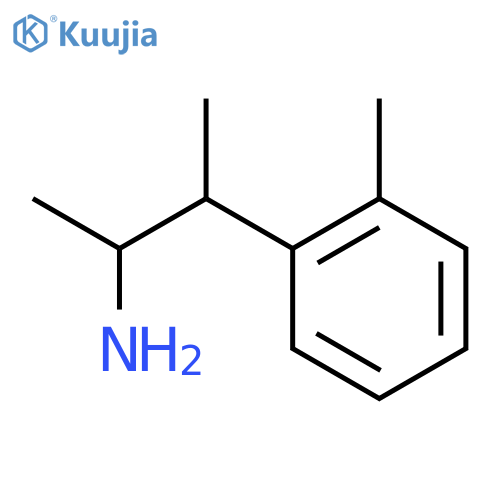Cas no 1532670-22-6 (3-(2-methylphenyl)butan-2-amine)

1532670-22-6 structure
商品名:3-(2-methylphenyl)butan-2-amine
3-(2-methylphenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylphenyl)butan-2-amine
- 1532670-22-6
- AKOS015784671
- EN300-1246999
-
- インチ: 1S/C11H17N/c1-8-6-4-5-7-11(8)9(2)10(3)12/h4-7,9-10H,12H2,1-3H3
- InChIKey: JPKKSDHORANXSK-UHFFFAOYSA-N
- ほほえんだ: NC(C)C(C)C1C=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 163.136099547g/mol
- どういたいしつりょう: 163.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(2-methylphenyl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1246999-1.0g |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1246999-2500mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 2500mg |
$1370.0 | 2023-10-02 | ||
| Enamine | EN300-1246999-10000mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 10000mg |
$3007.0 | 2023-10-02 | ||
| Enamine | EN300-1246999-100mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 100mg |
$615.0 | 2023-10-02 | ||
| Enamine | EN300-1246999-50mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 50mg |
$587.0 | 2023-10-02 | ||
| Enamine | EN300-1246999-1000mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 1000mg |
$699.0 | 2023-10-02 | ||
| Enamine | EN300-1246999-5000mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 5000mg |
$2028.0 | 2023-10-02 | ||
| Enamine | EN300-1246999-250mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 250mg |
$642.0 | 2023-10-02 | ||
| Enamine | EN300-1246999-500mg |
3-(2-methylphenyl)butan-2-amine |
1532670-22-6 | 500mg |
$671.0 | 2023-10-02 |
3-(2-methylphenyl)butan-2-amine 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
3. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
1532670-22-6 (3-(2-methylphenyl)butan-2-amine) 関連製品
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
